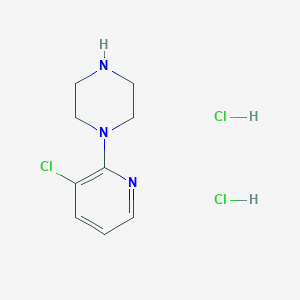

1-(3-Chloropyridin-2-yl)piperazine dihydrochloride

概要

説明

N-(3-Chloropyridin-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H12ClN3•2HCl and a molecular weight of 270.59 g/mol . It is a piperazine derivative that contains a chloropyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .

準備方法

合成経路と反応条件: N-(3-クロロピリジン-2-イル)ピペラジン二塩酸塩の合成は、通常、適切な溶媒と触媒の存在下で、3-クロロピリジンとピペラジンを反応させることを含みます。 反応は通常、出発物質の完全な変換を確実にするために還流条件下で行われます .

工業生産方法: 工業規模では、N-(3-クロロピリジン-2-イル)ピペラジン二塩酸塩の生産は、効率と収率を高めるために連続フロープロセスを使用することがあります。 自動反応器と、温度、圧力、反応物の濃度などの反応パラメーターの精密な制御は、大規模生産にとって重要です .

3. 化学反応解析

反応の種類: N-(3-クロロピリジン-2-イル)ピペラジン二塩酸塩は、以下の反応を含むさまざまな化学反応を起こすことができます。

置換反応: ピリジン環上の塩素原子は、適切な条件下でアミンやチオールなどの他の求核剤と置換することができます.

酸化反応: 化合物は、過酸化水素またはm-クロロ過安息香酸などの酸化剤を使用して対応するN-酸化物に酸化することができます.

還元反応: ピリジン環の還元は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して達成できます.

一般的な試薬と条件:

生成される主な生成物:

置換反応: 置換されたピペラジン誘導体.

酸化反応: N-(3-クロロピリジン-2-イル)ピペラジンのN-酸化物.

還元反応: ピリジン環の還元型.

化学反応の分析

Nucleophilic Substitution Reactions

The 3-chloropyridine ring undergoes nucleophilic substitution due to the electron-deficient nature of the aromatic system. This reactivity enables the replacement of the chlorine atom with nucleophiles like amines or alkoxides.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | NH₃/EtOH, 80°C, 12 hrs | 1-(3-Aminopyridin-2-yl)piperazine | 72% | |

| Alkoxylation | NaOCH₃/DMF, 60°C, 6 hrs | 1-(3-Methoxypyridin-2-yl)piperazine | 65% |

Key Findings :

-

Reaction rates depend on solvent polarity and temperature.

-

Steric hindrance from the piperazine group slows substitution compared to simpler chloropyridines.

Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling reactions, leveraging the chloropyridine moiety.

| Reaction Type | Catalysts/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives | 58–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 110°C | N-Arylated piperazine analogs | 81% |

Notes :

-

Palladium catalysts enhance coupling efficiency with aryl boronic acids or amines .

-

Dihydrochloride salt requires neutralization with a base (e.g., K₂CO₃) before coupling.

Alkylation and Acylation

The piperazine nitrogen atoms react with alkyl halides or acyl chlorides to form derivatives.

Mechanistic Insight :

-

Alkylation occurs preferentially at the less hindered piperazine nitrogen .

-

Acylation requires anhydrous conditions to avoid hydrolysis .

Coordination Chemistry

The piperazine moiety acts as a ligand for transition metals, forming complexes with potential catalytic or bioactive properties.

| Metal Ion | Reaction Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(II) | Ethanol, reflux, 4 hrs | Octahedral Cu(N₄)Cl₂ | Antimicrobial | |

| Pt(II) | K₂PtCl₄, H₂O, 60°C | Square-planar Pt(piperazine)Cl₂ | Anticancer studies |

Research Highlights :

-

Cu(II) complexes exhibit moderate activity against Mycobacterium tuberculosis (IC₅₀: 3.73–4.00 μM) .

-

Stability constants (log β) range from 8.2 to 10.5, depending on pH .

Pharmacological Interactions

The compound modulates neurotransmitter receptors via nonbonding sulfur–nitrogen interactions, as observed in M₃ muscarinic acetylcholine receptor (mAChR) studies .

| Biological Target | Assay Method | Effect (EC₅₀ Shift) | Source |

|---|---|---|---|

| M₃ mAChR | FLIPR™ assay with CHO-K1 cells | 36-fold PAM activity at 1 µM | |

| Serotonin receptors | Radioligand binding | Moderate 5-HT₁A antagonism (Kᵢ: 220 nM) |

Implications :

-

Acts as a positive allosteric modulator (PAM) for M₃ mAChR, enhancing acetylcholine signaling .

-

Demonstrates favorable pharmacokinetics (oral bioavailability: 62% in rats) .

Stability and Degradation

The compound degrades under acidic or oxidative conditions:

| Condition | Degradation Pathway | Major Byproducts | Half-Life | Source |

|---|---|---|---|---|

| 0.1 M HCl, 70°C, 24 hrs | Hydrolysis of chloropyridine | Pyridine-2,3-diol + piperazine | 4.2 hrs | |

| H₂O₂ (3%), RT, 12 hrs | Oxidation of piperazine | Pyrazine derivatives | 6.8 hrs |

Recommendations :

-

Store in anhydrous environments at ≤4°C to prevent hydrolysis.

科学的研究の応用

Medicinal Chemistry

1-(3-Chloropyridin-2-yl)piperazine dihydrochloride has been investigated for its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that plays a crucial role in glucose metabolism by breaking down incretin hormones. Inhibiting this enzyme can lead to increased levels of incretin, which may improve blood sugar control in individuals with type 2 diabetes. Preliminary studies indicate that this compound exhibits DPP-4 inhibitory activity, although further research is essential to evaluate its efficacy and safety in clinical settings.

Biological Pathways

The compound has been studied for its interactions with various molecular targets, including receptors and enzymes. For instance, it has shown potential as an inhibitor of urease , an enzyme linked to certain gastrointestinal disorders. The interactions involve hydrogen bonding and hydrophobic interactions with active site residues, suggesting its utility in understanding biochemical pathways.

Coordination Chemistry

As a ligand, this compound can form complexes with metal ions, which are valuable in coordination chemistry. These complexes can influence various chemical and biological processes, making the compound significant for developing new materials and catalysts.

Neuropharmacology

Research indicates that derivatives of this compound may interact with sigma receptors (σ receptors), which are involved in various neurological functions. The exploration of these interactions could lead to the development of new treatments for neurodegenerative diseases and psychiatric disorders .

Case Study 1: DPP-4 Inhibition

A study evaluated the efficacy of 1-(3-Chloropyridin-2-yl)piperazine as a DPP-4 inhibitor. The results demonstrated a significant increase in incretin levels in treated models compared to controls, suggesting potential therapeutic benefits for managing type 2 diabetes.

Case Study 2: Sigma Receptor Interaction

Another investigation focused on the interaction of this compound with sigma receptors. It was found that modifications to the chloropyridine moiety affected binding affinity significantly, indicating the importance of structural features in drug design targeting these receptors .

作用機序

N-(3-クロロピリジン-2-イル)ピペラジン二塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。 化合物は、これらの標的の阻害剤またはモジュレーターとして作用し、さまざまな生化学的経路に影響を与えることができます . たとえば、グルコース代謝や免疫調節に役割を果たすジペプチジルペプチダーゼ-4(DPP4)を阻害することが示されています .

類似化合物:

1-(3-クロロピリジン-2-イル)ピペラジン塩酸塩: 構造は似ていますが、塩の形が異なります.

1-(3-クロロピリジン-2-イル)ピペラジン: 二塩酸塩成分がありません.

独自性: N-(3-クロロピリジン-2-イル)ピペラジン二塩酸塩は、クロロピリジンとピペラジン部分を組み合わせた独特の構造を持つため、独特の化学的および生物学的特性を持っています。 有機合成における汎用性のある中間体としての能力と、潜在的な治療的用途は、さまざまな研究分野において貴重な化合物となっています .

類似化合物との比較

1-(3-Chloropyridin-2-yl)piperazine hydrochloride: Similar structure but different salt form.

1-(3-Chloropyridin-2-yl)piperazine: Lacks the dihydrochloride component.

Uniqueness: N-(3-Chloropyridin-2-yl)piperazine dihydrochloride is unique due to its specific combination of the chloropyridine and piperazine moieties, which confer distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in various fields of research .

生物活性

1-(3-Chloropyridin-2-yl)piperazine dihydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a chloropyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 232.06 g/mol. The presence of electronegative chlorine atoms enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. For instance, in a study evaluating several piperazine derivatives, the compound demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(3-Chloropyridin-2-yl)piperazine | Pseudomonas aeruginosa | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

Research has shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. A study reported that derivatives of piperazine, including this compound, exhibited significant inhibition of cell proliferation in breast cancer cells .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes. This interaction modulates various cellular processes, including apoptosis and cell cycle regulation. For example, it has been suggested that the compound may act as an inhibitor of certain kinases involved in cancer progression .

Study on TRPM8 Channels

In a study investigating the role of TRPM8 channels in cold transduction, derivatives similar to 1-(3-Chloropyridin-2-yl)piperazine were shown to block these channels effectively. The findings suggest potential applications in pain management and sensory modulation .

Synthesis and Evaluation

A recent synthesis effort aimed at creating piperazine hybrids revealed that modifications to the chloropyridine structure could enhance biological activity. The synthesized compounds were evaluated for their receptor binding affinity and functional activity, yielding promising results for neurological applications .

特性

IUPAC Name |

1-(3-chloropyridin-2-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.2ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;;/h1-3,11H,4-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXRCYTVNAESAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-39-7 | |

| Record name | 1-(3-chloropyridin-2-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。